(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a thiazolidinone ring, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoheptanone to form the thiazolidinone ring. Finally, the indolone moiety is introduced through a Knoevenagel condensation reaction with indole-2,3-dione under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Ammonia or thiol compounds, solvents like ethanol, and reflux conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-bromophenyl)imino]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-[(4-bromophenyl)methylidene]-7-methyl-8H-imidazo[1,2-a]pyrimidine-2,5-dione
Uniqueness
Compared to similar compounds, (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C24H23BrN2O2S2 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23BrN2O2S2/c1-2-3-4-5-8-15-26-19-10-7-6-9-18(19)20(22(26)28)21-23(29)27(24(30)31-21)17-13-11-16(25)12-14-17/h6-7,9-14H,2-5,8,15H2,1H3/b21-20- |
InChI Key |
DUUXWNMBZGXHSM-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)C1=O |
Origin of Product |
United States |
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